molecular formula C10H14O3 B1683259 Trimethyl orthobenzoate CAS No. 707-07-3

Trimethyl orthobenzoate

Cat. No. B1683259
CAS RN: 707-07-3
M. Wt: 182.22 g/mol
InChI Key: IECKAVQTURBPON-UHFFFAOYSA-N
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Description

Trimethyl orthobenzoate is a reagent used in the synthesis of quinazolines . It is also used in the preparation of nintedanib (N478290), a treatment for idiopathic pulmonary fibrosis . Additionally, it inhibits the process of blood vessel formation, which may be used to assist in cancer therapy .


Synthesis Analysis

Trimethyl orthobenzoate can be synthesized through the Pinner reaction . It is also used in the preparation of 5-phenyl-4,6-dipyrrin and 2,3-orthoester derivatives of ethyl-1-thio-α-L-rhamnopyranoside .


Molecular Structure Analysis

The molecular formula of Trimethyl orthobenzoate is C10H14O3 . Its InChI is InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3 .


Chemical Reactions Analysis

Trimethyl orthobenzoate reacts with P-dimethylaminophosphonic acid bis(1-methylhydrazide) to yield 1,2,5,6-tetrahydro-1,5-dimethyl-6-(N,N-dimethylamino)-6-phenyl-1,2,4,5,6-tetrazaphosphorine-6-oxide .


Physical And Chemical Properties Analysis

Trimethyl orthobenzoate has a molecular weight of 182.22 g/mol . It has a density of 1.0±0.1 g/cm3 . Its boiling point is 223.9±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol . The flash point is 82.2±0.0 °C .

Scientific Research Applications

Synthesis of Tri-(pyrrol-2-yl)alkanes and Dipyrrin

Trimethyl orthobenzoate reacts with pyrrole and dichloroacetic acid under specific conditions, leading to the synthesis of dipyrrin with relatively good yield. This application demonstrates its utility in preparing complex organic compounds which could be of significance in materials science and organic electronics (Reese & Yan, 2001).

Synthesis of Meso-Substituted Porphyrins

In the field of porphyrin chemistry, trimethyl orthobenzoate is utilized for the synthesis of novel porphyrins, which are critical components in many biological systems and have applications ranging from photodynamic therapy to molecular electronics. The use of trimethyl orthobenzoate in these syntheses allows for the creation of previously unreported porphyrin derivatives, showcasing its value in expanding the toolkit for synthetic chemistry (Fox, Hudson, & Boyle, 2003).

Gas Separation Membrane Materials

Trimethyl orthobenzoate derivatives are explored in the development of novel polysulfones for gas separation membranes. These materials exhibit improved gas permeabilities compared to their unmodified counterparts, highlighting the potential of trimethyl orthobenzoate derivatives in enhancing the efficiency of gas separation technologies, which is crucial for environmental protection and industrial processes (Dai et al., 2004).

Structural Elucidation of Triorganotin Derivatives

The compound has been used in the structural investigation of triorganotin esters of amino and diaminobenzoic acids. These studies provide insights into the molecular structure and coordination modes of these compounds, which are of interest in the field of materials science and coordination chemistry (Tzimopoulos et al., 2009).

Organic Laboratory Experiments

Trimethyl orthobenzoate's reaction with amine hydrochlorides serves as an introductory organic lab experiment. This application not only demonstrates its reactivity but also provides students with hands-on experience in synthesis, spectral analysis, and mechanistic discovery, emphasizing the educational value of trimethyl orthobenzoate in academic settings (Saba & Ciaccio, 2016).

Safety And Hazards

Trimethyl orthobenzoate is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

trimethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKAVQTURBPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061039
Record name Benzene, (trimethoxymethyl)-
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Molecular Weight

182.22 g/mol
Source PubChem
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Product Name

Trimethyl orthobenzoate

CAS RN

707-07-3
Record name Trimethyl orthobenzoate
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Record name Trimethyl orthobeznoate
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Record name Trimethyl orthobenzoate
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Record name Benzene, (trimethoxymethyl)-
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Record name Trimethyl orthobenzoate
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Record name TRIMETHYL ORTHOBEZNOATE
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Synthesis routes and methods

Procedure details

Methyl orthobenzoate is prepared by reacting one mole of trichloromethylbenzene with 3.15 moles of sodium methylate in methanolic solution for 20 hours at reflux. After filtration and rectification almost pure methyl orthobenzoate is obtained in a yield of 51%. The orthobenzoate has a boiling point at 15-16 torr of 102°-103° C, and nD25 of 1.4858, and contains 0.8% Cl.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3.15 mol
Type
reactant
Reaction Step Two
Name
orthobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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